1-Dehydroprogesterone

Catalog No.
S597707
CAS No.
1162-54-5
M.F
C21H28O2
M. Wt
312.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Dehydroprogesterone

CAS Number

1162-54-5

Product Name

1-Dehydroprogesterone

IUPAC Name

(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C21H28O2

Molecular Weight

312.4 g/mol

InChI

InChI=1S/C21H28O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h8,10,12,16-19H,4-7,9,11H2,1-3H3/t16-,17+,18-,19-,20-,21+/m0/s1

InChI Key

QIEPWCSVQYUPIY-LEKSSAKUSA-N

SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)C=CC34C)C

Synonyms

1,2-dehydroprogesterone, 1-dehydroprogesterone, 1-dehydroprogesterone, (13alpha,17alpha)-(+-)-isomer

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)C=CC34C)C

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C

The exact mass of the compound 1-Dehydroprogesterone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63538. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Hormones, Hormone Substitutes, and Hormone Antagonists - Hormones - Gonadal Hormones - Corpus Luteum Hormones - Supplementary Records. It belongs to the ontological category of 20-oxo steroid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Steroids [ST02] -> C21 steroids (gluco/mineralocorticoids, progestogins) and derivatives [ST0203]. However, this does not mean our product can be used or applied in the same or a similar way.

1-Dehydroprogesterone (pregna-1,4-diene-3,20-dione) is a synthetic C21 steroid characterized by a 1,4-diene system in its A-ring, distinguishing it from the parent hormone progesterone [1]. In industrial and procurement contexts, this compound is highly valued as a critical pharmacopeial reference standard, officially designated as Progesterone EP Impurity J . Beyond its role in quality control, the flattened A-ring geometry imparted by the C1-C2 double bond makes it an essential advanced intermediate for the regioselective synthesis of highly functionalized corticosteroids and contragestational agents. Its distinct structural profile also alters its binding affinity to sterol-binding proteins, making it a specialized biochemical probe for studying steroid metabolism and fungal resistance mechanisms [2].

A buyer cannot substitute standard progesterone (pregn-4-ene-3,20-dione) or crude steroidal mixtures for 1-dehydroprogesterone. In pharmaceutical quality assurance, regulatory compliance mandates the use of the exact CAS 1162-54-5 standard to accurately quantify Impurity J during API batch release, as it exhibits a highly specific relative retention time (RRT ≈ 0.65) that cannot be calibrated using the parent API [1]. In synthetic applications, attempting to generate the 1,4-diene system directly from progesterone via conventional dibromination fails due to competitive halogenation at the C-17 position, leading to intractable byproduct mixtures [2]. Consequently, procurement of high-purity 1-dehydroprogesterone is technically required to bypass these synthetic bottlenecks and ensure precise analytical resolution.

Pharmacopeial HPLC Resolution for API Release Testing

In pharmaceutical quality control, 1-dehydroprogesterone serves as the mandated reference standard for Progesterone EP Impurity J. Under standard reverse-phase HPLC conditions, it demonstrates a distinct relative retention time (RRT) of approximately 0.65 compared to the parent progesterone API (RRT = 1.00)[1]. This significant difference in retention (ΔRRT ≈ 0.35) guarantees baseline resolution, which is a strict pharmacopeial requirement for the accurate quantification of related substances.

Evidence DimensionRelative Retention Time (RRT) in reverse-phase HPLC
Target Compound Data1-Dehydroprogesterone (Impurity J) elutes at RRT ≈ 0.65
Comparator Or BaselineProgesterone API (RRT = 1.00)
Quantified DifferenceDistinct elution window (ΔRRT ≈ 0.35) ensuring baseline resolution
ConditionsStandard pharmacopeial reverse-phase HPLC method for Progesterone related substances

Procurement of the exact standard is legally and technically required to calibrate HPLC instruments and quantify Impurity J during commercial Progesterone API batch release.

Synthetic Processability and Side-Chain Protection Requirements

The synthesis of steroidal Δ1,4-dien-3-ones typically relies on the dibromination of a saturated 3-ketone followed by dehydrobromination. However, direct application of this conventional method to pregnane-3,20-dione (progesterone precursor) fails because the bromine competitively attacks the C-17 position before completing the necessary C-2/C-4 bromination [1]. To successfully synthesize 1-dehydroprogesterone, the process must utilize a protected side-chain intermediate (e.g., allopregnan-20β-ol-3-one acetate) to prevent this interference, highlighting the compound's complex synthetic requirements compared to simpler steroidal dienes.

Evidence DimensionRegioselectivity during A-ring dibromination
Target Compound Data1-Dehydroprogesterone synthesis requires starting from a protected C-20 alcohol to prevent side-chain interference
Comparator Or BaselineStandard steroidal 3-ketones (lacking the 20-ketone) which dibrominate cleanly at C-2 and C-4
Quantified DifferenceDirect dibromination of pregnane-3,20-dione fails due to competitive bromination at C-17, necessitating a multi-step protected route
ConditionsConventional dibromination/dehydrobromination sequence in steroid synthesis

Industrial buyers must procure pre-synthesized 1-dehydroprogesterone rather than attempting direct dehydrogenation of progesterone, which yields complex C-17 brominated mixtures.

Fungal Metabolic Escape and PBP Affinity

In microbiological studies, progesterone is known to strongly inhibit the growth of dermatophytes like Trichophyton mentagrophytes by binding to a specific cytoplasmic Progesterone-Binding Protein (PBP). However, the fungus escapes this stasis by enzymatically converting progesterone into polar metabolites, primarily 1-dehydroprogesterone [1]. Head-to-head assays demonstrate that 1-dehydroprogesterone exhibits significantly lower affinity for the fungal PBP and is substantially less inhibitory to fungal growth than the parent hormone, confirming its role as the primary metabolic escape vector.

Evidence DimensionRelative growth inhibitory potency and Progesterone-Binding Protein (PBP) affinity
Target Compound Data1-Dehydroprogesterone shows significantly lower PBP affinity and reduced growth inhibition
Comparator Or BaselineProgesterone (high PBP affinity, strong growth inhibition)
Quantified DifferenceConversion to 1-dehydroprogesterone reduces PBP binding, permitting fungal escape from hormone-mediated stasis
ConditionsCytoplasmic extracts and in vitro cultures of Trichophyton mentagrophytes

Essential for researchers modeling fungal sterol metabolism, as standard progesterone cannot replicate the post-metabolic escape phase.

Pharmacopeial QA/QC and API Release Testing

Deployed as the mandated reference standard (Progesterone EP Impurity J) for calibrating HPLC and LC-MS instruments to quantify related substances in commercial Progesterone batches, ensuring compliance with European Pharmacopoeia guidelines [1].

Advanced Corticosteroid and Progestin Synthesis

Utilized as a critical regioselective intermediate where the pre-installed 1,4-diene system is required to correctly orient subsequent C-6 or C-9 functionalization (e.g., halogenation, epoxidation) without the excessive byproduct formation seen when modifying standard progesterone [2].

Fungal Steroid Metabolism and Resistance Modeling

Applied in microbiological assays to study the enzymatic conversion of host steroids and the specific mechanisms by which dermatophytes, such as Trichophyton mentagrophytes, escape hormone-mediated growth inhibition via reduced PBP affinity [3].

XLogP3

4.1

UNII

257V0W056G

Other CAS

1162-54-5

Wikipedia

1-dehydroprogesterone

Use Classification

Lipids -> Sterol Lipids [ST] -> Steroids [ST02] -> C21 steroids (gluco/mineralocorticoids, progestogins) and derivatives [ST0203]

Dates

Last modified: 08-15-2023

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